甲基 4-氯-5-硝基-1H-吡咯-2-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

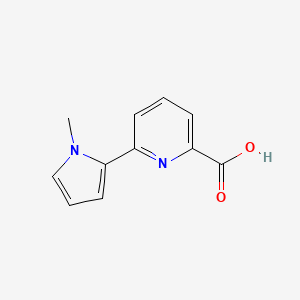

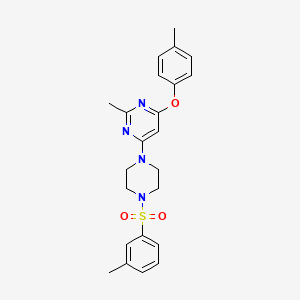

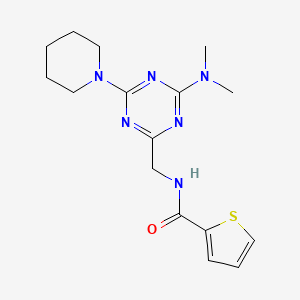

“Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of pyrrole derivatives like “Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate” often involves the Paal-Knorr pyrrole synthesis, which is a condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . The synthesis of N-substituted pyrroles can be achieved via the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate” is likely to be similar to that of its analogs such as Methyl 4-nitro-1H-pyrrole-2-carboxylate . The molecular formula of the latter is C6H6N2O4 .科学研究应用

杂环化合物构建模块

4-氯-5-硝基-1H-吡咯-2-羧酸甲酯作为合成各种杂环化合物(包括 7-氮杂吲哚衍生物)的多功能前体。这些衍生物是通过亲核取代反应合成的,突出了该化合物在构建复杂杂环骨架(在药物和农用化学品中至关重要)中的用途 (Figueroa‐Pérez 等,2006)。

氢卟啉的合成

另一个重要的应用是合成氢卟啉,这是一类在光动力疗法和合成叶绿素类似物中具有重要意义的分子。吡咯-2-甲醛的精制合成方法展示了该化合物在简化这些生物相关分子生产中的作用,展示了其在药物化学和材料科学中的价值 (Ptaszek 等,2005)。

极性 [3+2] 环加成反应

该化合物还在环加成反应中得到应用,通过极性 [3+2] 环加成作为吡咯烷衍生物的构建模块。该过程对于创建具有潜在医学用途(例如药物)和工业用途(例如染料或农用化学物质)的分子至关重要,展示了该化合物有机合成中的多功能性 (Żmigrodzka 等,2022)。

电子自旋弛豫研究

此外,4-氯-5-硝基-1H-吡咯-2-羧酸甲酯的衍生物已在电子自旋弛豫研究的背景下进行探索,用于室温下的 DEER 距离测量。这突出了其在生物物理学和结构生物学领域的应用,其中分子水平的准确距离测量至关重要 (Huang 等,2016)。

用于酯交换反应的有机催化剂

此外,相关吡咯衍生物被研究为酯交换反应的有机催化剂,展示了该化合物在促进化学转化中的作用,这些转化与生物柴油和其他酯基化合物的合成有关 (Ishihara 等,2008)。

作用机制

Target of Action

Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate, also known as 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid methyl ester, is a derivative of the indole group . Indole derivatives are known to have a wide range of biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives, to which this compound belongs, are known to interact with their targets, causing various changes . These changes can lead to the treatment of various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with a wide range of biochemical pathways.

Pharmacokinetics

The physical properties of the compound, such as its melting point, suggest that it may have certain bioavailability characteristics .

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other substances .

属性

IUPAC Name |

methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4/c1-13-6(10)4-2-3(7)5(8-4)9(11)12/h2,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHBTZGZPWAUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)

![3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2741062.png)

![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid](/img/structure/B2741065.png)

![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)